N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide: is an organic compound belonging to the class of benzamides It is characterized by the presence of a 3-chloro-4-methoxyphenyl group and a 3-fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Formation of substituted derivatives with different nucleophiles.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Hydrolysis: Formation of 3-chloro-4-methoxyaniline and 3-fluorobenzoic acid.
Scientific Research Applications
Chemistry: N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It may be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(3-chloro-4-methoxyphenyl)-3-chlorobenzamide
- N-(3-chloro-4-methoxyphenyl)-3-methylbenzamide
Comparison:
- N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide has a hydroxyl group instead of a fluorine atom, which may alter its hydrogen bonding and solubility properties.
- N-(3-chloro-4-methoxyphenyl)-3-chlorobenzamide contains an additional chlorine atom, potentially affecting its electron distribution and reactivity.
- N-(3-chloro-4-methoxyphenyl)-3-methylbenzamide has a methyl group, which can influence its steric and electronic properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJEXVXPIYSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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